1-(2-Phenylacetyl)indoline-2-carboxamide
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Overview
Description
1-(2-Phenylacetyl)indoline-2-carboxamide is a compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They exhibit a wide range of biological activities, making them crucial in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal biosynthesis of the mycobacterial cell wall, leading to growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, it disrupts the formation of the cell wall, a critical structure for the survival and pathogenicity of the bacteria .
Pharmacokinetics
The compound’s high selective activity towards mycobacterium tuberculosis over mammalian cells suggests good selectivity and potentially favorable adme properties .
Result of Action
The result of the compound’s action is the growth inhibition of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Phenylacetyl)indoline-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the mycobacterial membrane protein large 3 transporter (MmpL3), which is the target of several classes of compounds, including the indole-2-carboxamides .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitubercular and antitumor activities . It has been found to exhibit high selective activity towards Mycobacterium tuberculosis over mammalian cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It has been observed that this compound exhibits potent cytotoxic and antiproliferative activities against certain cell lines .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Indole derivatives, which include this compound, are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Preparation Methods
The synthesis of 1-(2-Phenylacetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(2-Phenylacetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Phenylacetyl)indoline-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(2-Phenylacetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Studied for its potential antiviral and anticancer activities.
Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Biological Activity
1-(2-Phenylacetyl)indoline-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the indole-2-carboxamide family, which has been studied for various pharmacological properties. The compound features an indoline core substituted with a phenylacetyl group and a carboxamide moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of indole, including this compound, exhibit significant anti-inflammatory properties. A study focused on indole-2-carboxamide derivatives revealed their ability to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages .
Key Findings:
- The compound effectively reduced LPS-induced pulmonary inflammation.
- It showed no toxicity in organ systems during in vivo studies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that certain indole derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated promising activities with GI50 values indicating potent inhibition of cancer cell proliferation .
Table 1: Antiproliferative Activity of Indole Derivatives
Compound | GI50 (nM) | Cancer Cell Line |
---|---|---|
Va | 37 | A549 (Lung) |
Vg | 44 | MCF7 (Breast) |
Vh | 48 | HeLa (Cervical) |
Structure-Activity Relationship (SAR)
The SAR studies conducted on indole derivatives highlight the importance of substituents on the indole ring for enhancing biological activity. Modifications at specific positions can significantly alter the potency and selectivity of these compounds against target enzymes or receptors.
Key Observations:
- Substituents such as chloro or methoxy groups at the 4-position of the indole ring improve metabolic stability and potency against Mycobacterium tuberculosis .
- The presence of specific functional groups can enhance interactions with molecular targets involved in cancer progression.
Case Studies
A notable case study involved the evaluation of a series of indole derivatives for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in gluconeogenesis and diabetes. One compound, identified as Cpd118, demonstrated high inhibitory activity with an IC50 value of 0.029 ± 0.006 μM and exhibited significant glucose-lowering effects in diabetic mouse models .
Table 2: FBPase Inhibition by Indole Derivatives
Compound | IC50 (μM) | Effect on Glucose Levels |
---|---|---|
Cpd118 | 0.029 ± 0.006 | Significant reduction |
Cpd119 | 0.045 ± 0.010 | Moderate reduction |
Properties
IUPAC Name |
1-(2-phenylacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHOHKPVSRNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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